[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl](pyrrolidin-1-yl)methanone
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Overview
Description
1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolo-pyridazine core through cyclization reactions. For instance, the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, in the presence of potassium carbonate and p-TsOH, can yield triazolo derivatives .
Industrial Production Methods: Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: The compound 1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-ylmethanone can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution : The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
- Oxidation : Hydrogen peroxide, potassium permanganate.
- Reduction : Sodium borohydride, lithium aluminum hydride.
- Substitution : Nucleophiles such as halides, amines, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological research due to its ability to interact with various biological targets. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The triazolo-pyridazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds:
- [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine : Known for its diverse pharmacological activities, including anticancer and antimicrobial properties .
- [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine : Used in the development of energetic materials with high detonation performance .
- [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole : Investigated for its anticonvulsant activity .
Uniqueness: The uniqueness of 1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-ylmethanone lies in its specific structure, which combines the triazolo-pyridazine core with piperidine and pyrrolidine moieties
Properties
Molecular Formula |
C21H24N6O |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C21H24N6O/c28-21(26-12-4-5-13-26)17-10-14-25(15-11-17)19-9-8-18-22-23-20(27(18)24-19)16-6-2-1-3-7-16/h1-3,6-9,17H,4-5,10-15H2 |
InChI Key |
AUQPLBOAUNBOEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Origin of Product |
United States |
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